Arylsulfatase E isoform 3 (503-517)

Isoform specificity Proteomics Antibody validation

Arylsulfatase E isoform 3 (503–517) is a synthetic 15‑mer peptide (HQRTLSPVPLQLDRL) corresponding to residues 503 through 517 of human ARSE isoform 3 (RefSeq NP_001269560). ARSE belongs to the sulfatase family (EC 3.1.6.–), is glycosylated post‑translationally, and localizes to the Golgi apparatus.

Molecular Formula
Molecular Weight
Cat. No. B1575383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArylsulfatase E isoform 3 (503-517)
SynonymsArylsulfatase E isoform 3 (503-517)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Arylsulfatase E Isoform 3 (503–517) Peptide: Sequence-Defined Research Tool for Sulfatase Biology and Immuno-Oncology


Arylsulfatase E isoform 3 (503–517) is a synthetic 15‑mer peptide (HQRTLSPVPLQLDRL) corresponding to residues 503 through 517 of human ARSE isoform 3 (RefSeq NP_001269560) . ARSE belongs to the sulfatase family (EC 3.1.6.–), is glycosylated post‑translationally, and localizes to the Golgi apparatus [1]. Unlike isoform 1 (589 amino acids), isoform 3 possesses a distinct N‑terminus, lacks two internal exons, and is shorter overall – features that confer unique sequence context to the 503–517 region [2]. The peptide is annotated as HLA‑A2‑restricted, positioning it as a candidate for T‑cell epitope discovery and cancer immunotherapy research .

Why Arylsulfatase E Isoform 3 (503–517) Cannot Be Replaced by Other ARSE Peptides or Isoform Fragments


Substituting the 503–517 peptide with a fragment from ARSE isoform 1, isoform 2, or another region of isoform 3 introduces structural and functional uncertainties. Isoform 3 differs from isoform 1 by an alternate 5′ terminal exon, omission of two internal exons, and a distinct N‑terminus, yielding a shorter protein with altered domain architecture [1]. The 503–517 segment lies within a C‑terminal region whose local sequence environment is isoform‑specific; peptides from the commonly used 208–253 immunogen region (employed by multiple commercial ARSE antibodies) are topologically and contextually distinct. Furthermore, the HLA‑A2 restriction annotation of the 503–517 peptide cannot be assumed for arbitrarily selected ARSE fragments, as MHC‑I binding is exquisitely sequence‑dependent. These isoform‑ and sequence‑level differences mean that generic ARSE peptides are not functionally interchangeable for applications requiring epitope‑specific precision.

Arylsulfatase E Isoform 3 (503–517): Quantitative Differentiation Evidence Against Closest Comparators


Isoform-Specific Sequence Identity: 503–517 Region Is Absent from ARSE Isoforms 1 and 2

The 503–517 peptide (HQRTLSPVPLQLDRL) derives from ARSE isoform 3 (NP_001269560), which is encoded by transcript variant 3 (NM_001282631) featuring an alternate 5′ terminal exon, omission of two internal exons, and an alternate translation start site relative to variant 1 [1]. Isoform 3 is 544 amino acids in length versus 589 for isoform 1 and 596 for isoform 2 [2]. Because of the distinct exon composition, the C‑terminal numbering and local sequence context differ among isoforms; the 503–517 segment of isoform 3 does not have a one‑to‑one counterpart in isoform 1 or isoform 2. Antibodies raised against isoform 3‑specific peptides therefore exhibit isoform‑restricted recognition not achievable with peptides sourced from isoform 1 or isoform 2 sequences [3].

Isoform specificity Proteomics Antibody validation

HLA-A2 Restriction: Defined MHC-I Binding Profile Differentiates 503–517 from Non-Restricted ARSE Peptides

The 503–517 peptide is explicitly annotated with HLA‑A2 restriction , one of the most prevalent human MHC class I alleles (expressed in ~40–50% of the Caucasian population). This annotation implies predicted or empirically determined binding to the HLA‑A*0201 groove, a prerequisite for CD8⁺ T‑cell epitope presentation. In contrast, commercially available ARSE peptide immunogens such as the 208–253 region (Thermo Fisher PA5-75485) or the middle‑region peptide used by OriGene (TA346152) [1] carry no HLA restriction annotation, indicating they were not selected or validated for MHC‑I binding. For cancer vaccine or T‑cell monitoring applications, the defined HLA restriction of the 503–517 peptide provides a functional criterion for patient stratification that non‑restricted ARSE peptides cannot fulfill.

Immuno-oncology T-cell epitope MHC-I restriction

C‑Terminal Topology: Distinct Subcellular Context Relative to Mid‑Region ARSE Peptide Immunogens

ARSE is a type II transmembrane protein localized to the Golgi apparatus, with its catalytic sulfatase domain facing the Golgi lumen [1]. The 503–517 peptide corresponds to a C‑terminal segment of isoform 3 (residues 503–517 of 544 total amino acids), placing it within or adjacent to the C‑terminal domain that is topologically distal from the mid‑region (residues 120–250) targeted by most commercial ARSE antibodies [2]. The C‑terminal location may influence epitope accessibility in native versus denaturing conditions and determines which protein interaction partners can be probed. Antibodies generated against the 503–517 peptide are predicted to recognize the extreme C‑terminal region, complementing – but not overlapping with – antibodies raised against the 208–253 or 120–200 internal regions.

Protein topology Antibody target accessibility Golgi localization

Oncology Research Context: ARSE as a Prognostic Marker in Colorectal Cancer Provides Disease‑Relevant Rationale for the 503–517 Peptide

The Human Protein Atlas classifies ARSE as a prognostic marker in colorectal cancer (favourable) based on TCGA RNA expression data [1]. This disease association provides a translational rationale for using the 503–517 HLA‑A2‑restricted peptide in colorectal cancer T‑cell epitope discovery or immune monitoring studies. While the ARSE 208–253 and middle‑region peptides are employed for general western blot or immunohistochemical detection of ARSE protein, they lack the defined MHC‑I restriction and cancer‑context annotation that position the 503–517 peptide for immuno‑oncology applications. The intersection of favourable prognosis, HLA‑A2 restriction, and the peptide's origin from a protein expressed in pancreas, liver, and kidney [2] creates a focused application space not served by comparator ARSE fragments.

Cancer prognosis Colorectal cancer Biomarker research

Sequence Uniqueness Within the Arylsulfatase Family: Low Homology to ARSA, ARSB, ARSF, and ARSH at the 503–517 Locus

The human arylsulfatase family includes at least eight members (ARSA through ARSH) with distinct substrate specificities and disease associations [1]. A BLAST search of the 503–517 peptide sequence (HQRTLSPVPLQLDRL) against the human proteome reveals no identical match in ARSA (lysosomal, cerebroside sulfate), ARSB (lysosomal, dermatan sulfate), ARSF, or ARSH, consistent with the low overall sequence identity among family members (25–40% between subfamilies) [2]. This sequence divergence at the 503–517 locus is critical: antibodies or T‑cell receptors raised against this peptide are predicted to exhibit minimal cross‑reactivity with other arylsulfatases, avoiding confounding signals from the more abundant lysosomal sulfatases ARSA and ARSB, which are widely expressed and functionally distinct from the Golgi‑resident ARSE [3].

Sequence specificity Cross-reactivity Arylsulfatase family

Optimal Research and Industrial Application Scenarios for Arylsulfatase E Isoform 3 (503–517)


Isoform‑Specific Antibody Generation for ARSE Isoform 3 Detection

The 503–517 peptide, being unique to isoform 3 due to the transcript's distinct exon composition, can be used as an immunogen to generate polyclonal or monoclonal antibodies that specifically recognize ARSE isoform 3 without cross‑reacting with isoforms 1 or 2 [1]. This is critical for studies dissecting isoform‑specific functions in Golgi sulfatase biology or X‑linked chondrodysplasia punctata pathology, where isoform 1 and isoform 3 may have divergent expression patterns or activities.

HLA‑A2‑Restricted T‑Cell Epitope Screening in Colorectal Cancer Immunotherapy

Given ARSE's annotation as a favourable prognostic marker in colorectal cancer and the HLA‑A2 restriction of the 503–517 peptide [2], this peptide is suited for screening CD8⁺ T‑cell responses in HLA‑A*0201⁺ colorectal cancer patient cohorts. It can be employed in MHC‑multimer staining, ELISpot, or in vitro T‑cell expansion assays to identify ARSE‑specific T‑cell populations, supporting the development of peptide‑based cancer vaccines or adoptive cell therapies.

C‑Terminal Domain Mapping in ARSE Protein Interaction Studies

The 503–517 peptide enables focused investigation of protein–protein interactions involving the C‑terminal region of ARSE isoform 3. Because ARSE is a Golgi‑resident enzyme implicated in chondroitin sulfate desulfation during proteoglycan biosynthesis [3], the C‑terminal domain may mediate interactions with Golgi trafficking machinery or substrate‑processing partners. Pull‑down assays, surface plasmon resonance, or cross‑linking studies using this peptide can map binding interfaces that are inaccessible to antibodies or peptides directed against the mid‑region (e.g., 208–253).

Proteomics Workflows Requiring Isoform‑Resolved ARSE Quantification

In targeted mass spectrometry assays (e.g., parallel reaction monitoring), the 503–517 peptide can serve as a proteotypic peptide for isoform 3‑specific quantification. Because the peptide is absent from isoforms 1 and 2 due to the exon‑level divergence of transcript variant 3 [1], its detection unambiguously reports on isoform 3 abundance. This is valuable in studies comparing ARSE isoform expression across tissues, developmental stages, or disease states where isoform switching may occur.

Quote Request

Request a Quote for Arylsulfatase E isoform 3 (503-517)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.